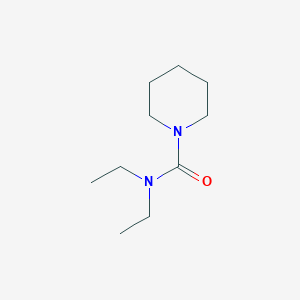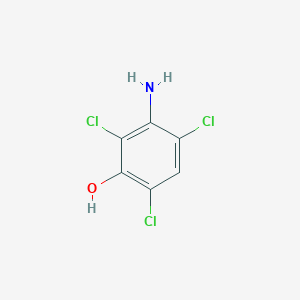
3-Amino-2,4,6-trichlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,4,6-trichlorophenol is a chlorinated phenol derivative with the molecular formula C6H4Cl3NO and a molecular weight of 212.46 g/mol . This compound is characterized by the presence of three chlorine atoms and an amino group attached to a phenolic ring. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Amino-2,4,6-trichlorophenol can be synthesized through the chlorination of phenol followed by amination. The chlorination process involves the electrophilic substitution of phenol with chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 2,4,6-trichlorophenol is then subjected to amination using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of phenol followed by catalytic amination. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,4,6-trichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or amines.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled temperatures and pH conditions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated phenols and amines.
Substitution: Formation of substituted phenols with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,4,6-trichlorophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chromatographic analysis.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for potential therapeutic effects, including anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-Amino-2,4,6-trichlorophenol involves its interaction with cellular components. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. It also affects cellular pathways by disrupting membrane integrity and inducing oxidative stress. These actions result in antimicrobial and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichlorophenol: Shares the chlorinated phenol structure but lacks the amino group.
2-Amino-3,4,6-trichlorophenol: Similar structure with different positioning of the amino group.
Pentachlorophenol: Contains five chlorine atoms and is used as a pesticide and disinfectant.
Uniqueness: 3-Amino-2,4,6-trichlorophenol is unique due to the presence of both amino and multiple chlorine groups, which confer distinct chemical reactivity and biological activity. This combination makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
35869-49-9 |
|---|---|
Molekularformel |
C6H4Cl3NO |
Molekulargewicht |
212.5 g/mol |
IUPAC-Name |
3-amino-2,4,6-trichlorophenol |
InChI |
InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 |
InChI-Schlüssel |
FVWRGRIEWWZRHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


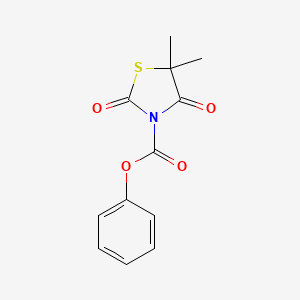

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
methyl]phosphonate](/img/structure/B14155186.png)
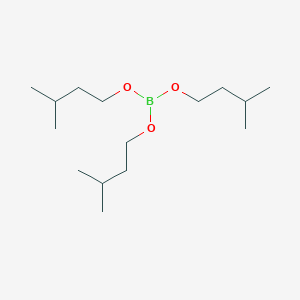

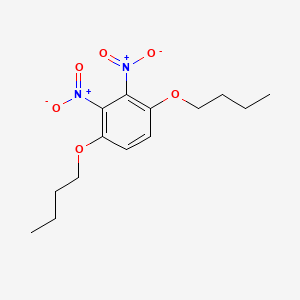
![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)

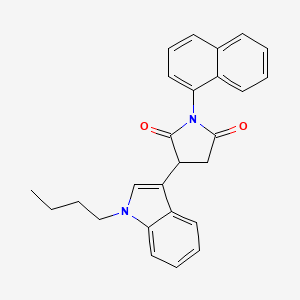


![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
